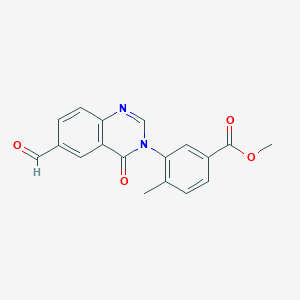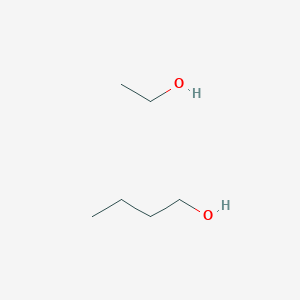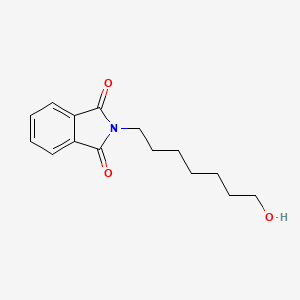
2-(7-Hydroxyheptyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Hydroxyheptyl)isoindoline-1,3-dione is an organic compound that features a phthalimide group attached to a heptanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Hydroxyheptyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by subsequent reactions to introduce the heptanol chain. One common method is the Gabriel synthesis, where potassium phthalimide reacts with an alkyl halide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using readily available starting materials and catalysts. The process often includes steps such as carbonylative cyclization and N-alkylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(7-Hydroxyheptyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phthalimide group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or tosylates in the presence of a base.
Major Products:
Oxidation: Formation of heptanal or heptanone.
Reduction: Formation of primary amines.
Substitution: Formation of various alkylated derivatives.
Scientific Research Applications
2-(7-Hydroxyheptyl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(7-Hydroxyheptyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may induce apoptosis and cell cycle arrest in cancer cells by interacting with key regulatory proteins and enzymes . The phthalimide group is known to facilitate these interactions, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Phthalimide: A simpler analog used as a protecting group for amines.
N-Phthaloyl amino acids: Used in peptide synthesis.
Phthalimido-thiazolidine derivatives: Investigated for their antiproliferative activities.
Uniqueness: 2-(7-Hydroxyheptyl)isoindoline-1,3-dione stands out due to its unique combination of a phthalimide group and a heptanol chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-(7-hydroxyheptyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H19NO3/c17-11-7-3-1-2-6-10-16-14(18)12-8-4-5-9-13(12)15(16)19/h4-5,8-9,17H,1-3,6-7,10-11H2 |
InChI Key |
LIFWFWPWCDSXCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
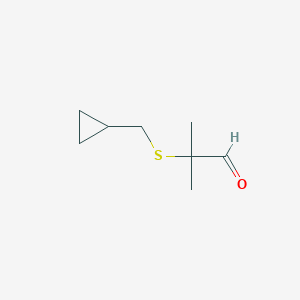
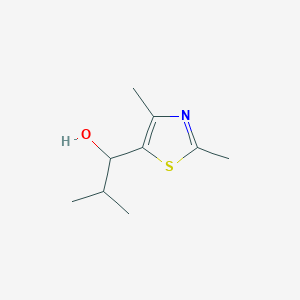
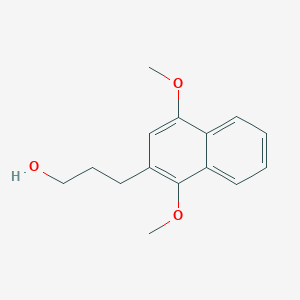
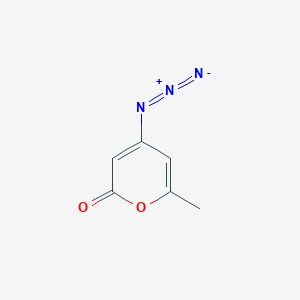

![N-[1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-oxo-pyrimidin-4-yl]-2,2-dimethyl-propanamide](/img/structure/B8420579.png)
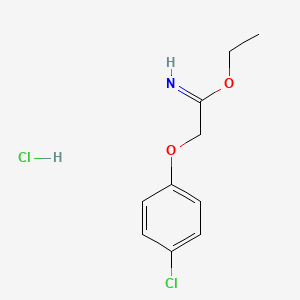
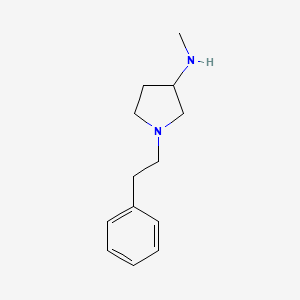
![N-[2-(2,5-dichloro-pyrimidin-4-ylamino)-1,1-dimethyl-ethyl]-methanesulfonamide](/img/structure/B8420588.png)
![rac-tert-Butyl [2-amino-2-(3,4-difluorophenyl)ethyl]carbamate](/img/structure/B8420591.png)
![5-N,N-Dimethylcarbamoyloxy-2-sulfamoylbenzo[b]thiophene](/img/structure/B8420600.png)
![2,6-Dichloro-4-[(propan-2-yl)carbamoyl]benzoic acid](/img/structure/B8420605.png)
